2-(2-Iodophenyl)propan-2-ol

Catalog No.
S730136
CAS No.
69352-05-2
M.F
C9H11IO
M. Wt
262.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Iodophenyl)propan-2-ol

CAS Number

69352-05-2

Product Name

2-(2-Iodophenyl)propan-2-ol

IUPAC Name

2-(2-iodophenyl)propan-2-ol

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

InChI

InChI=1S/C9H11IO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3

InChI Key

ZQDCRUZWIKKVEB-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1I)O

Canonical SMILES

CC(C)(C1=CC=CC=C1I)O

2-(2-Iodophenyl)propan-2-ol

is an organic compound that contains an iodine atom, a hydroxyl group, and a propyl group attached to a benzene ring. It is used in various fields of research and industry, such as organic synthesis, pharmaceuticals, and material science.

Here is some additional information about this compound:

2-(2-Iodophenyl)propan-2-ol is an organic compound characterized by a structure that includes an iodine atom, a hydroxyl group, and a propyl group attached to a benzene ring. Its molecular formula is C10H12I, and it features a secondary alcohol functional group, which is crucial for its reactivity and potential applications in organic synthesis and pharmaceuticals. The presence of the iodine atom not only contributes to the compound's physical properties but also enhances its reactivity due to iodine's ability to act as a good leaving group in various

The chemical reactivity of 2-(2-Iodophenyl)propan-2-ol is primarily influenced by its functional groups:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as hydroxyl, amine, or thiol groups, leading to the formation of various derivatives.
  • Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like chromic acid or potassium permanganate.
  • Ester Formation: The hydroxyl group can react with carboxylic acids in the presence of acid catalysts to form esters.

These reactions make 2-(2-Iodophenyl)propan-2-ol a versatile intermediate in organic synthesis.

Several methods exist for synthesizing 2-(2-Iodophenyl)propan-2-ol:

  • Direct Alkylation: A common approach involves the alkylation of 2-iodophenol with propylene oxide under basic conditions.
  • Nucleophilic Substitution: Starting from iodobenzene, this compound can be synthesized through nucleophilic substitution reactions where the iodine atom is replaced by a hydroxyl group in the presence of appropriate nucleophiles.
  • Multi-step Synthesis: Advanced synthetic routes may involve multi-step processes utilizing various reagents and conditions to achieve higher yields and purity.

The applications of 2-(2-Iodophenyl)propan-2-ol span several fields:

  • Organic Synthesis: It serves as a valuable building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its potential biological activity makes it a candidate for drug development.
  • Material Science: The compound may be utilized in creating novel materials with specific properties due to its unique chemical structure.

Interaction studies involving 2-(2-Iodophenyl)propan-2-ol focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its behavior in different chemical environments and its potential interactions within biological systems. Understanding these interactions is crucial for predicting the compound's behavior in synthetic pathways and biological contexts.

When comparing 2-(2-Iodophenyl)propan-2-ol with similar compounds, several noteworthy analogs emerge:

Compound NameStructure FeaturesUnique Aspects
2-IodophenolIodine attached to phenolic hydroxylCommonly used in dye synthesis
Propan-2-ol (Isopropanol)Simple alcohol without halogenWidely used as a solvent
4-IodoanisoleIodine attached to methoxyphenylExhibits different solubility properties

Uniqueness of 2-(2-Iodophenyl)propan-2-ol:
The presence of both an iodine atom and a secondary alcohol group distinguishes 2-(2-Iodophenyl)propan-2-ol from other compounds. This combination enhances its reactivity profile, allowing it to participate in diverse chemical transformations not readily available to simpler alcohols or iodinated phenols .

XLogP3

2.3

Wikipedia

2-(2-iodophenyl)propan-2-ol

Dates

Modify: 2023-08-15

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